Cas no 5538-51-2 (O-Acetylsalicyloyl Chloride)

O-Acetylsalicyloyl Chloride is a reactive acyl chloride derivative of acetylsalicylic acid, primarily used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantage lies in its high reactivity, enabling efficient acylation reactions to form esters, amides, or other derivatives. The compound is particularly valuable in the synthesis of specialized drug molecules and fine chemicals due to its ability to introduce the O-acetylsalicyloyl moiety under mild conditions. It offers precise functionalization, making it suitable for applications requiring controlled modifications of target molecules. Proper handling is essential due to its moisture sensitivity and potential corrosivity.
O-Acetylsalicyloyl Chloride structure
O-Acetylsalicyloyl Chloride structure
商品名:O-Acetylsalicyloyl Chloride
CAS番号:5538-51-2
MF:C9H7ClO3
メガワット:198.6
MDL:MFCD00000663
CID:45993
PubChem ID:87558844

O-Acetylsalicyloyl Chloride 化学的及び物理的性質

名前と識別子

    • O-Acetylsalicylryl chloride
    • O-Acetylsalicyloyl chloride
    • Acetylsalicyloyl chloride
    • 2-Acetoxybenzoyl Chloride
    • (2-carbonochloridoylphenyl) acetate
    • O-Acetoxybenzoylchloride
    • o-acetylsalicyloylchloride
    • ACETYLSALICYCLOYL CHLORIDE
    • 2-acetoxybenzoic acid chloride
    • 5538-51-2
    • 2-(Chlorocarbonyl)phenyl acetate #
    • Acetyl-salicyloyl chloride
    • o-Acetoxybenzoyl chloride
    • A8139
    • SCHEMBL133699
    • Aspirin chloride
    • acetyl salicyloyl chloride
    • DTXSID10203924
    • o-Acetylsalicoyl chloride
    • Acetylsalicoyl chloride
    • acetylsalicylic acid chloride
    • BS-44104
    • NSC97216
    • D88484
    • 2-(Chlorocarbonyl)phenyl acetate
    • MFCD00000663
    • EINECS 226-899-1
    • Benzoyl chloride, 2-(acetyloxy)-
    • ASCC
    • acetyl salicyclic acid chloride
    • W-105567
    • acetylsalicylic chloride
    • UNII-67R3L2L9J7
    • AKOS000276274
    • AMY15535
    • NSC 97216
    • NSC-97216
    • acetyl salicylic acid chloride
    • NS00033310
    • FT-0635765
    • O-Acetylsalicyloyl chloride, 95%
    • 2-(chlorocarbonyl)-phenyl acetate
    • 2-(carbonochloridoyl)phenyl acetate
    • 2-acetoxy benzoyl chloride
    • 2-acetoxybenzoylchloride
    • acetylsalicylsaurechlorid
    • 2-(Acetyloxy)benzoyl chloride
    • 67R3L2L9J7
    • DB-020320
    • A1917
    • O-Acetylsalicyloyl Chloride
    • MDL: MFCD00000663
    • インチ: InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3
    • InChIKey: DSGKWFGEUBCEIE-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)OC1=CC=CC=C1C(=O)Cl
    • BRN: 880372

計算された属性

  • せいみつぶんしりょう: 198.008372g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 198.008372g/mol
  • 単一同位体質量: 198.008372g/mol
  • 水素結合トポロジー分子極性表面積: 43.4Ų
  • 重原子数: 13
  • 複雑さ: 215
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.3219 (rough estimate)
  • ゆうかいてん: 48.0 to 52.0 deg-C
  • ふってん: 135°C/12mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.536(lit.)
  • すいようせい: Soluble in toluene. Reacts with water.
  • PSA: 43.37000
  • LogP: 1.99090
  • かんど: Moisture Sensitive
  • ようかいせい: 未確定

O-Acetylsalicyloyl Chloride セキュリティ情報

O-Acetylsalicyloyl Chloride 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

O-Acetylsalicyloyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21279-2.5g
2-(carbonochloridoyl)phenyl acetate
5538-51-2
2.5g
$149.0 2023-09-16
TRC
A187935-25g
O-Acetylsalicyloyl Chloride
5538-51-2
25g
$ 140.00 2022-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1917-5G
O-Acetylsalicyloyl Chloride
5538-51-2 >97.0%(T)(HPLC)
5g
¥265.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00919-5g
O-Acetylsalicyloyl chloride, 97%
5538-51-2 97%
5g
¥595.00 2023-03-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A38040-25g
2-(Chlorocarbonyl)phenyl acetate
5538-51-2 97%
25g
¥121.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A38040-500g
2-(Chlorocarbonyl)phenyl acetate
5538-51-2 97%
500g
¥2896.0 2021-09-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-ZL061-25g
O-Acetylsalicyloyl Chloride
5538-51-2 95%
25g
733CNY 2021-05-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A38040-100g
2-(Chlorocarbonyl)phenyl acetate
5538-51-2 97%
100g
¥450.0 2023-09-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD145925-25g
2-(Chlorocarbonyl)phenyl acetate
5538-51-2 97%
25g
¥110.0 2024-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
165190-5G
O-Acetylsalicyloyl Chloride
5538-51-2
5g
¥472.17 2023-12-10

O-Acetylsalicyloyl Chloride 関連文献

O-Acetylsalicyloyl Chlorideに関する追加情報

O-Acetylsalicyloyl Chloride: A Comprehensive Overview

O-Acetylsalicyloyl chloride, also known by its CAS number 5538-51-2, is a significant compound in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions and its applications in the synthesis of complex molecules. The name O-Acetylsalicyloyl chloride itself suggests its structural composition, where the acetyl group is attached to the salicyloyl moiety, and the chloride serves as a leaving group, facilitating nucleophilic substitutions.

The synthesis of O-Acetylsalicyloyl chloride typically involves the acetylation of salicylic acid, followed by the introduction of a reactive chloride group. This process is well-documented in organic chemistry literature and is often used as a precursor in the preparation of various bioactive compounds. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.

One of the most intriguing aspects of O-Acetylsalicyloyl chloride is its ability to participate in a wide range of chemical transformations. For instance, it can undergo nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to yield diverse derivatives. These derivatives have found applications in pharmaceuticals, agrochemicals, and specialty chemicals. The versatility of this compound makes it an essential building block in modern organic synthesis.

Recent advancements in green chemistry have also brought attention to the synthesis and application of O-Acetylsalicyloyl chloride. Researchers are exploring more sustainable methods to produce this compound, such as using biocatalysts or solvent-free conditions, which reduce environmental impact while maintaining high yields. These innovations align with global efforts to promote eco-friendly chemical processes.

In terms of applications, O-Acetylsalicyloyl chloride has been extensively used in the preparation of esters and amides, which are critical intermediates in drug development. For example, its derivatives have shown promise as inhibitors of certain enzymes associated with neurodegenerative diseases. Additionally, it has been employed in the synthesis of bioactive polymers and materials with tailored properties for biomedical applications.

The structural versatility of O-Acetylsalicyloyl chloride also makes it an attractive candidate for click chemistry approaches. By incorporating this compound into click reactions, chemists can rapidly assemble complex molecules with high efficiency and specificity. This has opened new avenues for the discovery of novel drug candidates and advanced materials.

From a commercial perspective, O-Acetylsalicyloyl chloride is widely available from chemical suppliers and is used extensively in academic research and industrial settings. Its stability under standard storage conditions and ease of handling further contribute to its popularity among chemists.

In conclusion, O-Acetylsalicyloyl chloride (CAS No: 5538-51-2) stands as a pivotal compound in organic chemistry due to its structural versatility and wide-ranging applications. As research continues to uncover new synthetic routes and functional applications for this compound, its importance in both academic and industrial settings will undoubtedly grow.

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